molecular formula C13H9BO3 B065170 9-Fluorenone-1-boronic acid CAS No. 194470-10-5

9-Fluorenone-1-boronic acid

Cat. No. B065170
M. Wt: 224.02 g/mol
InChI Key: HSOKHBOOTOGTGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

9-Fluorenone-1-boronic acid can be synthesized from fluorenone via coupling reactions with aryl-halides, involving boron trifluoride catalyzed reactions or other boron-based methodologies. For instance, derivatives of 1-aryl-fluorenone are prepared from fluorenone through the use of 9-fluorenone-1-boronic acid, showcasing the compound's utility in creating diverse fluorenone derivatives with altered photophysical properties (Demeter et al., 1997).

Molecular Structure Analysis

The molecular structure of 9-fluorenone and its derivatives, including those involving boronic acid groups, significantly impacts their chemical and physical properties. Structural analyses, such as X-ray crystallography, reveal the details of these compounds, influencing their reactivity and interaction with other molecules. For instance, the structure of 9-substituted fluorene derivatives has been characterized to understand their photophysical behavior (Minabe et al., 2001).

Scientific Research Applications

  • Chemistry of Boron Compounds : The study of reactions between non-metallic elements and 9-Fluorenylidene derivatives, where 9-Fluorenylidene(2,2,6,6-tetramethylpiperidino)borane undergoes hydrogenation and reacts with elements like chlorine, bromine, iodine, and sulfur, yielding various derivatives including trithiaborolane and 1,2-oxaboretanes (Mayer & Nöth, 1990).

  • Photophysics of Aryl-substituted Derivatives : The photophysical properties of 1-aryl-fluorenone derivatives prepared from fluorenone via 9-fluorenone-1-boronic acid show strong influence by a new charge transfer transition, resulting in dual luminescence in some cases (Demeter et al., 1997).

  • Electrosynthesis of Poly(9-fluorenone) Films : The electrosynthesis of high-quality free-standing poly(9-fluorenone) films from 9-fluorenone in boron trifluoride diethyl etherate. These films exhibit good electrochemical behavior, thermal stability, and are efficient blue light emitters (Zhang et al., 2006).

  • Boronic Acid Sensors : Boronic acids, including derivatives of 9-fluorenone-1-boronic acid, have applications in sensing due to their interaction with diols and strong Lewis bases, useful in biological labeling, protein manipulation, and development of therapeutics (Lacina, Skládal, & James, 2014).

  • N-vinyl Nitrones Synthesis : The synthesis of N-vinyl nitrones from fluorenone via copper-mediated coupling between fluorenone oxime and vinyl boronic acids, which exhibit unique reactivity distinct from traditional cycloaddition reactions (Mo, Wink, & Anderson, 2012).

  • Fluorescent Chemosensors for Biological Applications : The development of boronic acid sensors for carbohydrates, L-dopamine, fluoride, copper ion, mercury ion, and hydrogen peroxide, with potential applications in disease diagnosis and treatment (Huang et al., 2012).

  • Catalysis in Organic Chemistry : The use of boronic acid derivatives in catalyzing reactions like the aza-Michael addition of hydroxamic acid to quinone imine ketals, demonstrating the versatility of boronic acids in organic synthesis (Hashimoto, Gálvez, & Maruoka, 2015).

Safety And Hazards

9-Fluorenone-1-boronic acid should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of contact, rinse thoroughly with plenty of water and seek medical advice if necessary .

Future Directions

Boronic acids, including 9-fluorenone-1-boronic acid, are increasingly being used in diverse areas of research . They have been utilized in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics . The use of boronic acids as biochemical tools for various purposes, including the interference in signaling pathways, enzyme inhibition, and cell delivery systems, has been reviewed .

properties

IUPAC Name

(9-oxofluoren-1-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BO3/c15-13-10-5-2-1-4-8(10)9-6-3-7-11(12(9)13)14(16)17/h1-7,16-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSOKHBOOTOGTGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C(=CC=C1)C3=CC=CC=C3C2=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80400706
Record name 9-Fluorenone-1-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Fluorenone-1-boronic acid

CAS RN

194470-10-5
Record name 9-Fluorenone-1-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-Fluorenone-1-boronic acid
Reactant of Route 2
Reactant of Route 2
9-Fluorenone-1-boronic acid
Reactant of Route 3
Reactant of Route 3
9-Fluorenone-1-boronic acid
Reactant of Route 4
Reactant of Route 4
9-Fluorenone-1-boronic acid
Reactant of Route 5
Reactant of Route 5
9-Fluorenone-1-boronic acid
Reactant of Route 6
9-Fluorenone-1-boronic acid

Citations

For This Compound
6
Citations
A Demeter, G Timári, A Kotschy, T Bérces - Tetrahedron letters, 1997 - Elsevier
1-aryl-fluorenone derivatives were prepared from fluorenone via 9-fluorenone-1-boronic acid by coupling with the corresponding aryl-halides. The photophysical properties of these …
Number of citations: 16 www.sciencedirect.com
HC Li, X Tang, SY Yang, YK Qu, ZQ Jiang… - Chinese Chemical …, 2021 - Elsevier
… Firstly, Suzuki-Miyaura reaction was carried out between 9-fluorenone-1-boronic acid and 2-(4′-bromophenyl)-4,6-diphenyl-1,3,5-triazine with proper catalyst/base of in THF/H 2 O …
Number of citations: 14 www.sciencedirect.com
XQ Wang, SY Yang, QS Tian, C Zhong… - Angewandte Chemie …, 2021 - Wiley Online Library
… triazine (1) and 2-(3,5-dibromophenyl)-4,6-diphenyl-1,3,5-triazine (3) are the initial reactants for DM-BD1 and DM-BD2, respectively, which are coupled with 9-fluorenone-1-boronic acid …
Number of citations: 75 onlinelibrary.wiley.com
J Liu, Z Feng, C Peng, Y Yu, S Yang, Z Jiang… - Chinese Chemical …, 2023 - Elsevier
… From 9-fluorenone-1-boronic acid, intermediate 1 was prepared through Suzuki-Miyaura palladium-catalyzed cross-coupling reaction. Then, we used nucleophilic addition reaction and …
Number of citations: 1 www.sciencedirect.com
SY Yang, YK Wang, CC Peng, ZG Wu… - Journal of the …, 2020 - ACS Publications
… First, in the presence of Pd(PPh 3 ) 4 and K 2 CO 3 , the Suzuki–Miyaura coupling between 9-fluorenone-1-boronic acid (1) and 2-(4′-bromophenyl)-4,6-diphenyl-1,3,5-triazine (2) took …
Number of citations: 150 pubs.acs.org
YJ Yu, M Song, XY Meng, YK Qu, XQ Wang… - Organic …, 2023 - ACS Publications
… (27,28) The Suzuki–Miyaura coupling reaction was then employed between the protected reactants and 9-fluorenone-1-boronic acid to introduce fluorenone units. Subsequent …
Number of citations: 4 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.